molecular formula C12H11N3O2S B5205882 5-(5-Ethyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole

5-(5-Ethyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B5205882
M. Wt: 261.30 g/mol
InChI Key: QDHHCULMDLHEIA-UHFFFAOYSA-N
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Description

5-(5-Ethyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both oxazole and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Ethyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole typically involves the formation of the oxazole and oxadiazole rings through cyclization reactions. Common starting materials might include ethyl-substituted oxazole precursors and thiophene derivatives. Reaction conditions often involve the use of dehydrating agents and catalysts to facilitate ring closure.

Industrial Production Methods

Industrial production methods for such compounds would likely involve scalable synthetic routes that ensure high yield and purity. This might include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the oxadiazole ring, potentially opening it to form different products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the oxazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.

Industry

Industrially, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action for compounds like 5-(5-Ethyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound might inhibit a key enzyme in a metabolic pathway, thereby exerting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Methyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole
  • 5-(5-Propyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(5-Ethyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group on the oxazole ring and the thiophen-3-ylmethyl group on the oxadiazole ring may confer unique properties compared to similar compounds with different substituents.

Properties

IUPAC Name

5-(5-ethyl-1,3-oxazol-4-yl)-3-(thiophen-3-ylmethyl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S/c1-2-9-11(13-7-16-9)12-14-10(15-17-12)5-8-3-4-18-6-8/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHHCULMDLHEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C2=NC(=NO2)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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